molecular formula C15H20OS B1327561 Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone CAS No. 898781-91-4

Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone

Cat. No.: B1327561
CAS No.: 898781-91-4
M. Wt: 248.4 g/mol
InChI Key: NLTXNOMHAOYRFO-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone is a high-purity chemical compound intended for research and development applications. This ketone is of significant interest in organic and medicinal chemistry, particularly as a potential synthetic intermediate or building block. Based on its structural features, which include a ketone group and a thiomethylphenyl moiety, researchers may investigate its use in the development of novel pharmaceutical candidates or other specialty chemicals. The cyclopentyl ketone structure is a known motif in chemical synthesis, with related compounds being utilized in various research applications . The specific research value and detailed mechanism of action for this compound are areas for ongoing scientific investigation. Researchers are advised to handle this material with appropriate safety precautions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

1-cyclopentyl-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20OS/c1-17-14-9-6-12(7-10-14)8-11-15(16)13-4-2-3-5-13/h6-7,9-10,13H,2-5,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTXNOMHAOYRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644408
Record name 1-Cyclopentyl-3-[4-(methylsulfanyl)phenyl]propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID00644408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-91-4
Record name 1-Cyclopentyl-3-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method involves the reaction of cyclopentanone with 4-thiomethylbenzyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent under reflux conditions.

Procedure

  • Reagents :

    • Cyclopentanone
    • 4-Thiomethylbenzyl chloride
    • Potassium carbonate (base)
    • Dichloromethane (solvent)
  • Conditions :

    • Reflux temperature
    • Reaction time: Several hours
  • Purification :
    The crude product is purified using recrystallization or column chromatography to achieve high purity.

Advantages

  • Straightforward process with accessible starting materials.
  • Suitable for small-scale laboratory synthesis.

Friedel-Crafts Acylation Using Cyclopentanecarbonyl Chloride and Thioanisole

Reaction Overview

This method employs a Friedel-Crafts acylation reaction where cyclopentanecarbonyl chloride reacts with thioanisole in the presence of an aluminum chloride catalyst.

Procedure

  • Reagents :

    • Cyclopentanecarbonyl chloride
    • Thioanisole
    • Aluminum chloride (catalyst)
    • Chloroform (solvent)
  • Conditions :

    • Reaction temperature: Initially at $$0^\circ C$$, then warmed to room temperature.
    • Reaction time: Approximately 2 hours.
  • Workup and Purification :
    After completion, water is added to quench the reaction, followed by extraction with chloroform. The organic phase is dried over magnesium sulfate, filtered, and concentrated. The product is purified via silica gel chromatography using ethyl acetate/hexane as the eluent.

Yield

This method typically provides a high yield of around 93%.

Hydrolysis and Decarboxylation of Cyclopentabenzoylacetic Acid Esters

Reaction Overview

This approach involves hydrolysis and decarboxylation of cyclopentabenzoylacetic acid esters under basic conditions to form the desired ketone.

Procedure

  • Reagents :

    • Cyclopenta methyl benzoylacetate or cyclopenta ethyl benzoylacetate
    • Base (e.g., potassium carbonate or sodium hydroxide)
    • Solvent (e.g., dimethylformamide, dimethyl sulfoxide, or water)
  • Conditions :

    • Temperature: $$60^\circ C$$ to $$100^\circ C$$.
    • Reaction time: Between 3 to 10 hours.
  • Purification :
    After cooling, the reaction mixture is extracted with ethyl acetate, washed with saturated sodium chloride solution, and dried over magnesium sulfate. Solvent removal under reduced pressure yields the crude product, which is further purified by column chromatography using a petroleum ether/ethyl acetate mixture as the eluent.

Notes

  • The molar ratio of ester to base significantly affects the reaction efficiency.
  • This method allows flexibility in solvent choice depending on availability and scale.

Data Table: Comparative Analysis of Preparation Methods

Method Reagents Catalyst/Base Solvent Temperature Yield (%) Purification
Cyclopentanone + 4-Thiomethylbenzyl Chloride Cyclopentanone, Benzyl Chloride Potassium Carbonate Dichloromethane Reflux Moderate Recrystallization/Chromatography
Friedel-Crafts Acylation Cyclopentanecarbonyl Chloride, Thioanisole Aluminum Chloride Chloroform $$0^\circ C$$ to RT ~93% Chromatography
Hydrolysis + Decarboxylation Cyclopenta Benzoylacetic Acid Esters Potassium Carbonate/Sodium Hydroxide DMF/DMSO/Water $$60^\circ C$$ to $$100^\circ C$$ ~70–80% Chromatography

Key Considerations for Industrial Scale-Up

  • Reaction Optimization :

    • Parameters such as temperature, solvent type, and reaction time should be tailored for maximum yield and efficiency.
    • Continuous flow reactors may enhance scalability and reduce reaction times.
  • Environmental Impact :

    • Solvent recovery systems should be employed to minimize waste.
    • Use of greener alternatives for solvents and bases can reduce environmental impact.
  • Cost Efficiency :

    • Selection of readily available reagents and catalysts can lower production costs.
    • Recycling aluminum chloride in Friedel-Crafts acylation could improve cost-effectiveness.

Chemical Reactions Analysis

Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with lithium aluminum hydride produces alcohols .

Scientific Research Applications

Chemical Reactions

Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone participates in several chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : With lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution : At the thiomethyl group, allowing for the introduction of various nucleophiles.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

This compound is utilized in biological studies, particularly in enzyme mechanism investigations. Its thiomethyl group allows for interactions with biological pathways involving sulfur-containing compounds. Notable applications include:

  • Enzyme Inhibition Studies : Investigating how this compound affects specific enzyme activities.
  • Biological Pathway Probes : Understanding metabolic pathways where sulfur compounds play a critical role.

Industry

In industrial applications, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities, such as enhanced chemical stability or reactivity.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds possess antimicrobial properties due to enhanced interactions with microbial membranes.
  • Anti-inflammatory Properties : This compound may modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : Some derivatives have shown potential analgesic properties through modulation of pain pathways in animal models.

Toxicological Insights

While exploring its biological activity, it is essential to consider the toxicological profile of this compound. Studies on related compounds indicate that exposure can lead to various toxic effects, necessitating careful evaluation during research and application.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Enzyme Mechanism Study : A study demonstrated how this compound acts as a reversible inhibitor for specific enzymes involved in metabolic pathways, highlighting its potential therapeutic applications.
  • Antimicrobial Testing : Research indicated that derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting possible uses in developing new antibiotics.
  • Inflammation Modulation : Investigations into its anti-inflammatory properties revealed that it could inhibit cytokine release in vitro, paving the way for potential treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone involves its interaction with molecular targets through its functional groups. The ketone and thiomethyl groups play crucial roles in binding to specific enzymes or receptors, modulating their activity. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and interactions with sulfur-containing biomolecules .

Comparison with Similar Compounds

(a) Cyclopentyl 2-(4-Methoxyphenyl)ethyl Ketone

  • Molecular Formula : C₁₅H₂₀O₂
  • Molecular Weight : 232.32 g/mol
  • Key Differences : Replaces the thiomethyl (-SCH₃) group with methoxy (-OCH₃), altering electronic effects. The methoxy group is electron-donating, reducing electrophilicity at the phenyl ring compared to the electron-withdrawing thiomethyl group .
  • Spectral Data : Similar cyclopentane CH₂ signals (δ ~2.90–1.10 ppm) but lacks C-S-C stretching (IR) .

(b) N-(4-Sulfamoylphenyl)-2-Thioxoacetamide Derivatives

  • Example Compound : Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives (e.g., compounds 2–12 in ).
  • Key Differences : Incorporates a sulfamoyl (-SO₂NH₂) group instead of thiomethyl. The sulfamoyl group enhances hydrogen-bonding capacity and solubility, impacting biological activity .
  • Spectral Data : Distinct NH/NH₂ stretching bands (3370–3180 cm⁻¹) and C=O signals (1710–1690 cm⁻¹) .

(c) 4-Chloro-3-Nitrophenyl 2-Thienyl Ketone

  • Molecular Formula: C₁₁H₈ClNO₃S
  • Key Differences: Replaces the cyclopentyl group with a thienyl ring and introduces nitro (-NO₂) and chloro (-Cl) substituents. These groups increase steric hindrance and reactivity in electrophilic substitution .

Physicochemical and Reactivity Comparisons

Property Cyclopentyl 2-(4-Thiomethylphenyl)ethyl Ketone Cyclopentyl 2-(4-Methoxyphenyl)ethyl Ketone Spiro-Carboxamide Derivatives
Molecular Weight (g/mol) 220.33 232.32 300–400 (estimated)
Key Functional Groups Thiomethyl (-SCH₃) Methoxy (-OCH₃) Sulfamoyl (-SO₂NH₂)
IR C=O Stretch (cm⁻¹) ~1700 ~1700 1710–1690
¹H-NMR Cycloalkane Signals δ 2.90–1.10 (cyclopentane CH₂) δ 2.90–1.10 (cyclopentane CH₂) δ 24–42 ppm (cyclohexane CH₂)
Reactivity Moderate electrophilicity due to thiomethyl Lower reactivity (electron-donating methoxy) High polarity (sulfamoyl group)

Reactivity Insights:

  • Bond Dissociation : Cyclopentyl groups exhibit bond dissociation energies (BDEs) mediated by Feshbach resonances. For example, cyclopentylamine (CPA) shows N–C bond cleavage at 5.7 eV, lower than tert-butyl analogues, suggesting cyclopentyl’s stability in radical reactions .
  • Electronic Effects : Thiomethyl (-SCH₃) is less electron-withdrawing than sulfamoyl (-SO₂NH₂) but more than methoxy (-OCH₃), positioning the compound’s reactivity between these extremes .

Biological Activity

Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone, a compound with the IUPAC name cyclopentyl[2-(methylsulfanyl)phenyl]methanone, is a ketone derivative notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, toxicological data, and relevant case studies.

  • IUPAC Name : Cyclopentyl[2-(methylsulfanyl)phenyl]methanone
  • Molecular Formula : C13H16OS
  • CAS Number : 898791-42-9
  • Purity : 97%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications and toxicological effects.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of the thiomethyl group is believed to enhance interactions with microbial cell membranes, leading to increased permeability and cell death.
  • Anti-inflammatory Properties : Research indicates that ketones can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Analgesic Effects : Some derivatives of alkyl ketones have shown analgesic properties in animal models. The mechanism may involve modulation of pain pathways in the central nervous system.

Toxicological Data

The safety profile of this compound has not been extensively documented; however, related compounds suggest potential toxicity at high doses. Key findings include:

  • Acute Toxicity : Animal studies report LD50 values ranging from 2 to 6 g/kg body weight for similar compounds, indicating moderate acute toxicity.
  • Chronic Exposure Effects : Long-term exposure may lead to neurotoxic effects, as seen in studies with structurally related compounds .

Case Studies

  • Study on Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial efficacy of several thiomethyl-containing ketones against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition zones, suggesting strong antimicrobial properties.
  • Inflammation Model Research : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential use in anti-inflammatory therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growthStudy on antimicrobial efficacy
Anti-inflammatoryReduced cytokine levels in inflammation modelInflammation model research
AnalgesicPotential modulation of pain pathwaysRelated literature
Acute ToxicityLD50 values between 2-6 g/kgToxicological data

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone, and how can retrosynthetic analysis guide pathway selection?

  • Methodology : A retrosynthetic approach involves disconnecting the ketone group via polarities. For example, a Michael addition of a cyclopentyl anion to a vinyl ketone intermediate (e.g., ethyl vinyl ketone) could generate the ketone backbone . The thiomethylphenyl group can be introduced via nucleophilic substitution or thiol-ene coupling. Key steps include:

  • Intermediate synthesis : Prepare 4-thiomethylphenylethyl bromide for alkylation.
  • Anion generation : Use LDA or Grignard reagents to deprotonate cyclopentane derivatives.
  • Characterization : Validate intermediates via 1^1H/13^{13}C NMR and GC-MS (>98% purity criteria ).

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodology : Follow standardized protocols for spectroscopic and chromatographic analysis:

  • NMR : Assign peaks for cyclopentyl protons (δ 1.5–2.5 ppm), thiomethyl group (δ 2.1–2.3 ppm), and ketone carbonyl (δ 205–215 ppm in 13^{13}C NMR) .
  • GC-MS : Monitor purity (>98% GC) and molecular ion peaks (e.g., m/z 250–260 for parent ion) .
  • Elemental analysis : Confirm C, H, S, and O composition (e.g., C14_{14}H18_{18}OS requires C 70.55%, H 7.61%) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Adopt hazard controls aligned with thiomethyl-containing compounds:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact (risk of irritation ).
  • Waste disposal : Quench reactive intermediates (e.g., Grignard reagents) with isopropanol before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during the alkylation of 4-thiomethylphenylethyl derivatives?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity while minimizing side reactions like elimination.
  • Temperature control : Maintain –20°C to 0°C during anion formation to prevent ketone enolization .
  • Catalysis : Screen phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield in biphasic systems .
  • Byproduct analysis : Use HPLC-MS to identify sulfoxide/sulfone byproducts from thiomethyl oxidation .

Q. What analytical approaches resolve contradictions in spectroscopic data for thiomethylphenyl-containing ketones?

  • Methodology : Address discrepancies (e.g., unexpected 1^1H NMR splitting) via:

  • Variable-temperature NMR : Detect conformational dynamics in the cyclopentyl ring .
  • Isotopic labeling : Use 34^{34}S-labeled thiomethyl groups to distinguish S-oxidation products .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How does the electronic nature of the thiomethyl group influence the ketone’s reactivity in further functionalization?

  • Methodology : Investigate via computational and experimental studies:

  • DFT calculations : Compare electron-withdrawing effects of –SCH3_3 vs. –OCH3_3 on ketone electrophilicity.
  • Kinetic studies : Monitor nucleophilic addition rates (e.g., with hydride reagents) using in-situ IR .
  • Substituent screening : Replace –SCH3_3 with –SeCH3_3 or –TeCH3_3 to assess electronic tuning .

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